Cas no 64-77-7 (Tolbutamide)

Tolbutamide 化学的及び物理的性質
名前と識別子
-
- N-(Butylcarbamoyl)-4-methylbenzenesulfonamide
- 3-[P-TOLYL-4-SULFONYL]-1-BUTYLUREA
- 1-BUTYL-3-(P-TOLYLSULFONYL)UREA
- 1-BUTYL-3-(4-METHYLBENZENESULFONYL)UREA
- 1-BUTYL-3-(4-METHYLPHENYLSULFONYL)UREA
- 1-N-BUTYL-3-(P-TOLYLSULFONYL)UREA
- TOLUINA
- TOLBUTAMIDE
- 1-butyl-3-(4-methylphenyl)sulfonylurea
- Benzenesulfonamide,N-[(butylamino)carbonyl]-4-methyl-
- [14C]-Tolbutamide
- [3H]-Tolbutamide
- 1-(p-toluenesulfonyl)-3-n-butyl-urea
- Artosin
- Butamide
- Diaben
- Diabetol
- Dirastan
- Dolipol
- Glyconon
- Orinase
- Rastinon
- N-[(Butylamino)carbonyl]-4-methylbenzenesulfonamide
- 1-Butyl-3-tosylurea
- Tolbutamid
- Aglicid
- Tolumid
- Arkozal
- Orabet
- Willbutamide
- Diasulfon
- Diabetamid
- Diabuton
- Tolbusal
- Pramidex
- Ipoglicone
- Orezan
- Oralin
- Toluvan
- Orinaz
- Mobenol
- Butamid
- Artozin
- Oterben
- Drabet
- Tolylsulfonylbutylurea
- Sk-tolbutamide
- Tolbutamidum
- Tolbutamida
- N-n-Butyl-N'-tosylurea
- N-Butyl-N'-(p-tolylsulfonyl)urea
- 1-Butyl-3-(p-methylphenylsulfonyl)urea
- 1-p-
- SY014891
- KBioSS_000227
- GTPL6848
- BDBM50027886
- NSC-813220
- BPBio1_000131
- KBio2_002275
- KBio3_002755
- 3-butyl-1-(4-methylbenzenesulfonyl)urea
- Tolumide
- KBioGR_002275
- T 0891
- TOLBUTAMIDE (EP MONOGRAPH)
- Tolbutamidum [INN-Latin]
- NCGC00256548-01
- NCGC00261839-01
- 3-butyl-1-[(4-methylbenzene)sulfonyl]urea
- Benzenesulfonamide, N-((butylamino)carbonyl)-4-methyl-
- EN300-124678
- EU-0101154
- N-(p-Methylbenzenesulfonyl)-N'-butylurea
- N-(n-Butyl)-N'-p-toluene-sulfonylurea
- SW196681-3
- KBioGR_000795
- TOLBUTAMIDE [VANDF]
- CHEMBL782
- DivK1c_000341
- Butamidum
- N-Butyl-N'-p-toluenesulfonylurea
- TOLBUTAMIDE [INN]
- BRN 1984428
- NSC-87833
- Spectrum3_000599
- SDCCGSBI-0051121.P004
- NCIOpen2_009592
- SCHEMBL15918
- N-Butyl-N'-(4-methylphenylsulfonyl)urea
- CHEBI:27999
- MLS002152944
- BSPBio_002078
- HSDB 3393
- NCGC00022721-06
- AB00052110_17
- NCGC00015999-10
- TOLBUTAMIDE (MART.)
- Orinase (TN)
- AB00052110-16
- NSC813220
- Z44591715
- NSC-23813
- NCGC00015999-02
- N-n-Butyl-N''-tosylurea
- NCGC00015999-19
- TOLBUTAMIDE [EP MONOGRAPH]
- TOLBUTAMIDE [HSDB]
- HMS1989L09
- NCGC00015999-03
- Tolbutamide 1.0 mg/ml in Acetonitrile
- N-(4-Methylbenzenesulfonyl)-N'-butylurea
- U 2043
- A10BB03
- Tolbutamidum (INN-Latin)
- Spectrum2_001210
- Pharmakon1600-01500581
- Tolbutamida (INN-Spanish)
- HMS2089C17
- NCGC00022721-08
- DB01124
- Bio2_000707
- s2443
- Prestwick2_000190
- NCGC00015999-14
- KBio3_001578
- KBio3_000453
- HMS2092M21
- HY-B0401
- AKOS015894999
- Tolbutamide, European Pharmacopoeia (EP) Reference Standard
- Bio2_000227
- KBioSS_000927
- TOLBUTAMIDE [ORANGE BOOK]
- Lopac-T-0891
- HMS1568F21
- Q414275
- NCGC00015999-08
- NCGC00022721-03
- D00380
- AC-12490
- Spectrum_000447
- NCGC00015999-11
- Bio1_001184
- N-(Sulfonyl-p-methylbenzene)-N'-N-butylurea
- TOLBUTAMIDE [MI]
- BRD-K85119730-001-06-5
- N-((Butylamino)carbonyl)-4-methylbenzenesulfonamide
- HMS3259A08
- CCG-39141
- NCGC00022721-07
- Bio1_000206
- KBioSS_002276
- V04CA01
- SPBio_002040
- FT-0603265
- Spectrum4_000358
- Tox21_501154
- IDI1_033977
- KBio2_000927
- N-Butyl-N''-(4-methylphenylsulfonyl)urea
- TOLBUTAMIDE [USP-RS]
- Prestwick_471
- N-Butyl-N'-toluene-p-sulfonylurea
- N-Butyl-N''-(p-tolylsulfonyl)urea
- BIM-0051121.0001
- NCGC00022721-04
- TOLBUTAMIDUM [WHO-IP LATIN]
- Urea, 1-butyl-3-(p-tolylsulfonyl)-
- NCI-C01763
- SMR000058363
- TOLBUTAMIDE [MART.]
- C07148
- N'-4-METHYLBENZENESULFONYL-N''-BUTYLUREA
- NCGC00015999-04
- NCGC00015999-06
- NCGC00015999-20
- AB00052110_18
- TOLBUTAMIDE [WHO-DD]
- HMS3712F21
- BIDD:PXR0179
- Tolbutone
- Benzenesulfonamide, N-[(butylamino)carbonyl]-4-methyl-
- SR-01000003059
- SPBio_001000
- NSC757354
- KBio3_000454
- Tolbutamide, United States Pharmacopeia (USP) Reference Standard
- NSC-757354
- N-(4-Methylphenylsulfonyl)-N'-butylurea
- toluran
- UNII-982XCM1FOI
- TOLBUTAMIDE [USP MONOGRAPH]
- Prestwick3_000190
- Tarasina
- HMS2095F21
- 1-(([(Butylamino)carbonyl]amino)sulfonyl)-4-methylbenzene #
- AB00052110
- NS00001371
- KBioGR_000227
- NC00543
- 3-(p-Tolyl-4-sulfonyl)-1-butylurea
- NSC 23813
- TOLBUTAMIDE [JAN]
- Beglucin
- KBio2_000227
- NCGC00015999-12
- BCP09192
- HMS501B03
- CAS-64-77-7
- NCGC00022721-05
- Tolbutamide, VETRANAL(TM), analytical standard
- Bio1_000695
- N-(p-Tolylsulfonyl)-N'-butylcarbamide
- HMS3402L09
- N-(P-TOLYLSULFONYL)N'-BUTYLCARBAMIDE
- Tolbutamida [INN-Spanish]
- KBio2_002795
- Tolbutamide (JP17/USP/INN)
- NCGC00015999-13
- NCGC00015999-09
- DTXCID801359
- TOLBUTAMIDE [WHO-IP]
- NCGC00015999-15
- BSPBio_000119
- NCGC00022721-10
- KBio2_003495
- T3690
- CBiol_001920
- N'-butyl-N-(p-tolylsulfonyl)carbamimidate;Tolbutamide
- EINECS 200-594-3
- HMS1361L09
- NCGC00022721-09
- BSPBio_001507
- U-2043
- Tox21_201612
- N-4-Methylbenzolsulfonyl-N-butylurea
- NINDS_000341
- NCGC00015999-07
- Arcosal
- Tolbutamide [USP:INN:BAN:JAN]
- 1-p-Toluenesulfonyl-3-butylurea
- KBio2_007411
- Tox21_302795
- NCGC00015999-01
- MLS001148399
- NCGC00015999-29
- TOLBUTAMIDE (USP-RS)
- cMAP_000008
- 1-Butyl-3-(para-tolylsulfonyl)-urea
- KBio2_004843
- D87667
- SBI-0051121.P003
- TOLBUTAMIDE (USP MONOGRAPH)
- A834879
- Tox21_110279_1
- KBio2_006063
- 4-11-00-00396 (Beilstein Handbook Reference)
- LP01154
- NCGC00015999-16
- WLN: 4MVMSWR D1
- KBio2_005363
- Tolbutamide (USP:INN:BAN:JAN)
- HMS1791L09
- NCGC00259161-01
- Opera_ID_112
- N-(4-Methylphenylsulfonyl)-N''-butylurea
- N-4-(Methylbenzolsulfonyl)-n-butylurea
- SR-01000003059-7
- 64-77-7
- MLS000028399
- Diabesan
- HMS2232H16
- N-(Sulfonyl-p-methylbenzene)-N'-butylurea
- Prestwick1_000190
- HMS3263H09
- Tox21_110279
- Lopac0_001154
- AS-14136
- BRD-K85119730-001-17-2
- NCGC00015999-05
- HLS 831
- MFCD00027169
- SR-01000003059-2
- SPECTRUM1500581
- SR-01000003059-4
- Spectrum5_001272
- Tolbutamide, analytical standard
- IDI1_000341
- DTXSID8021359
- 982XCM1FOI
- KBio1_000341
- CCRIS 592
- Tolbet
- Tolbutamide form I^L^
- Prestwick0_000190
- tolbutamide III
- HMS3651N03
- W-104820
- NCGC00015999-17
- Tolbutamide form I^H^
- tolbutamide IL
- D 860
- NSC23813
- 1ST7197
- DB-054728
- BRD-K85119730-001-27-1
- BRD-K85119730-001-28-9
- Tolbutamide
-
- MDL: MFCD00027169
- インチ: 1S/C12H18N2O3S/c1-3-4-9-13-12(15)14-18(16,17)11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H2,13,14,15)
- InChIKey: JLRGJRBPOGGCBT-UHFFFAOYSA-N
- ほほえんだ: S(C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1[H])(N([H])C(N([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O)(=O)=O
- BRN: 1984428
計算された属性
- せいみつぶんしりょう: 270.10400
- どういたいしつりょう: 270.10381361g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 354
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 3
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 83.6
じっけんとくせい
- 色と性状: 白色結晶粉末。無味無味
- 密度みつど: 1.2450
- ゆうかいてん: 126.0 to 130.0 deg-C
- 屈折率: 1.6360 (estimate)
- ようかいど: Soluble in chloroform.
- あんていせい: Stable. Combustible.
- PSA: 83.65000
- LogP: 3.64560
- マーカー: 9507
- ようかいせい: 水に溶けない。アセトン、エタノール、トリクロロメタン、アルカリ溶液に可溶性
- 最大波長(λmax): 230(lit.)
Tolbutamide セキュリティ情報
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H303
- 警告文: P312
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:2
- 危険カテゴリコード: 20/21/22-40-43-36-11
- セキュリティの説明: S26-S36/37/39
- RTECS番号:YS4550000
-
危険物標識:
- TSCA:Yes
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- リスク用語:R20/21/22
Tolbutamide 税関データ
- 税関データ:
中国税関コード:
2935009090概要:
2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%
申告要素:
製品名, 成分含有量、
要約:
2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%
Tolbutamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-124678-0.5g |
3-butyl-1-(4-methylbenzenesulfonyl)urea |
64-77-7 | 95% | 0.5g |
$19.0 | 2023-06-08 | |
Enamine | EN300-124678-5.0g |
3-butyl-1-(4-methylbenzenesulfonyl)urea |
64-77-7 | 95% | 5g |
$21.0 | 2023-06-08 | |
Key Organics Ltd | AS-14136-1MG |
Tolbutamide |
64-77-7 | >98% | 1mg |
£36.00 | 2025-02-08 | |
Enamine | EN300-124678-0.1g |
3-butyl-1-(4-methylbenzenesulfonyl)urea |
64-77-7 | 95% | 0.1g |
$19.0 | 2023-06-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T61240-500g |
Tolbutamide |
64-77-7 | ≥99% | 500g |
¥1899.0 | 2023-09-06 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B21698-10g |
Tolbutamide, 98% |
64-77-7 | 98% | 10g |
¥588.00 | 2023-03-22 | |
TRC | T535150-5g |
Tolbutamide |
64-77-7 | 5g |
$110.00 | 2023-05-17 | ||
Fluorochem | 047218-25g |
Tolbutamide |
64-77-7 | 95% | 25g |
£22.00 | 2022-03-01 | |
TRC | T535150-1g |
Tolbutamide |
64-77-7 | 1g |
$ 69.00 | 2023-09-05 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 46968-250MG-R |
Tolbutamide |
64-77-7 | VETRANAL | 250MG |
¥452.6 | 2022-02-23 |
Tolbutamide 関連文献
-
Dinesh Kumar Tanwar,Anjali Ratan,Manjinder Singh Gill Org. Biomol. Chem. 2017 15 4992
-
Franciszek S?czewski,Anita Kornicka,Zdzis?aw Brzozowski Green Chem. 2006 8 647
-
T. N. Drebushchak,V. A. Drebushchak,N. A. Pankrushina,E. V. Boldyreva CrystEngComm 2016 18 5736
-
Xuan Xu,Wei Wei,Minghe Huang,Li Yao,Songqin Liu Chem. Commun. 2012 48 7802
-
Neeraj Kumar,Jie He,James F. Rusling Chem. Soc. Rev. 2023 52 5135
-
Tatiana N. Drebushchak,Natalia A. Pankrushina,Aleksandr N. Mikheev,Manfred K. A. Thumm CrystEngComm 2013 15 3582
-
Xuan Xu,Jing Qian,Jiachao Yu,Yuanjian Zhang,Songqin Liu Chem. Commun. 2014 50 7607
-
Jinli Zhang,Yujia Wu,Anyuan Liu,Wei Li,You Han RSC Adv. 2014 4 21599
-
Sneha B. Bansode,Kedar B. Batkulwar,Shrikant D. Warkad,Asis K. Jana,Neelanjana Sengupta,Mahesh J. Kulkarni RSC Adv. 2015 5 40070
-
Naba K. Nath,Ashwini Nangia CrystEngComm 2011 13 47
Tolbutamideに関する追加情報
Professional Introduction to Tolbutamide (CAS No: 64-77-7)
Tolbutamide, chemically known as 1,3-dimethyl-2-[(2,5-dioxo-2-pyrimidinyl)carbonyl]butane, is a well-established antidiabetic agent that has been widely used in the management of type 2 diabetes mellitus for several decades. With a CAS number of 64-77-7, this compound belongs to the sulfonylurea class of drugs, which exerts its therapeutic effects by stimulating insulin secretion from the pancreatic beta cells. The molecular structure of Tolbutamide features a pyrimidine ring and a carbonyl group, which are critical for its pharmacological activity.
The mechanism of action of Tolbutamide involves the binding to ATP-sensitive potassium channels on the beta cells of the pancreas. This binding prevents potassium efflux, leading to cell depolarization and subsequent calcium influx. The increased intracellular calcium concentration triggers the exocytosis of insulin-containing vesicles, thereby elevating blood glucose levels. This mechanism has been extensively studied and refined over the years, making Tolbutamide a cornerstone in the pharmacological treatment of diabetes.
Recent advancements in medicinal chemistry have led to the development of newer sulfonylureas with improved efficacy and safety profiles. However, Tolbutamide remains relevant due to its cost-effectiveness and proven track record. Clinical studies have demonstrated that Tolbutamide is particularly effective in patients with mild to moderate type 2 diabetes who have not responded adequately to lifestyle modifications alone. The drug's ability to enhance insulin secretion while maintaining glucose homeostasis makes it a valuable option in combination therapy regimens.
One of the key advantages of Tolbutamide is its relatively short half-life, which allows for once-daily dosing. This convenience has improved patient compliance and adherence to treatment protocols. Additionally, Tolbutamide has been shown to have minimal effects on lipid profiles, making it a suitable choice for patients who may be at risk of developing hyperlipidemia as a complication of diabetes.
Recent research has also explored the potential benefits of Tolbutamide beyond its primary antidiabetic effects. Studies suggest that this compound may possess anti-inflammatory and antioxidant properties, which could contribute to its protective effects against diabetic complications such as neuropathy and nephropathy. These findings open up new avenues for therapeutic applications and highlight the multifaceted nature of Tolbutamide's pharmacological profile.
The safety profile of Tolbutamide is well-documented, with hypoglycemia being the most commonly reported adverse effect. However, this risk can be mitigated by careful dosing and monitoring of blood glucose levels. Other potential side effects include weight gain, gastrointestinal disturbances, and skin reactions. Despite these concerns, Tolbutamide remains a safe and effective option for many patients with type 2 diabetes.
In conclusion, Tolbutamide (CAS No: 64-77-7) is a highly effective antidiabetic agent with a well-established mechanism of action and favorable safety profile. Its continued use in clinical practice is supported by extensive research and its cost-effectiveness. As our understanding of diabetes pathophysiology evolves, Tolbutamide may find new applications beyond its traditional role in glucose control. The ongoing exploration of its pharmacological properties ensures that this compound will remain relevant in the management of diabetes for years to come.
64-77-7 (Tolbutamide) 関連製品
- 1219794-57-6(Tolbutamide-d)
- 5719-85-7(4-Hydroxytolbutamide)
- 1185112-19-9(Hydroxy Tolbutamide-d9)
- 135062-02-1(Repaglinide)
- 1939-99-7(a-Toluenesulfonyl chloride)
- 339-43-5(Carbutamide)
- 63-74-1(Sulfanilamide)
- 93479-97-1(Glimepiride)
- 94-20-2(Chlorpropamide)
- 53065-50-2(Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, ethyl ester)
